molecular formula C10H10F8 B062408 4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene CAS No. 170804-07-6

4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene

Cat. No.: B062408
CAS No.: 170804-07-6
M. Wt: 282.17 g/mol
InChI Key: QDSCCIAFMBNMKQ-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene is a fluorinated organic compound with the molecular formula C10H10F8. It is characterized by the presence of eight fluorine atoms attached to a deca-1,9-diene backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene typically involves the fluorination of a suitable precursor. One common method is the fluorination of deca-1,9-diene using a fluorinating agent such as elemental fluorine (F2) or a fluorinating reagent like cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2), while alkylation can be achieved using alkyl halides.

Major Products Formed

    Oxidation: Fluorinated epoxides or ketones.

    Reduction: Partially or fully hydrogenated fluorinated alkanes.

    Substitution: Fluorinated derivatives with different functional groups.

Scientific Research Applications

4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and polymers.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.

    Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty materials, such as fluorinated coatings and lubricants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological molecules or materials. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5,6,6,7,7-Octafluorodecane: A fully saturated analog with similar fluorination but lacking the diene structure.

    4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diol: A diol derivative with hydroxyl groups replacing the diene functionality.

Uniqueness

4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene is unique due to its combination of a diene backbone and extensive fluorination. This structure imparts distinct reactivity and properties, making it valuable for specific applications where both fluorination and unsaturation are desired.

Properties

IUPAC Name

4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F8/c1-3-5-7(11,12)9(15,16)10(17,18)8(13,14)6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSCCIAFMBNMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(C(C(CC=C)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380854
Record name 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170804-07-6
Record name 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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